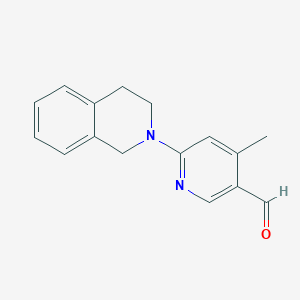

4-(Triethoxysilyl)butanimidamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Trietoxisilil)butanimidamida es un compuesto organosilícico que se caracteriza por la presencia de un grupo trietoxisilil unido a una cadena principal de butanimidamida. Este compuesto destaca por sus aplicaciones en diversos campos, como la ciencia de los materiales, la química y la biología, debido a sus propiedades químicas únicas y su reactividad.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 4-(Trietoxisilil)butanimidamida generalmente implica la reacción de 4-(Trietoxisilil)butanonitrilo con amoníaco o una amina en condiciones controladas. La reacción generalmente se lleva a cabo en un disolvente orgánico como etanol o metanol, y la temperatura se mantiene alrededor de 50-70 °C para garantizar un rendimiento óptimo.

Métodos de producción industrial

En entornos industriales, la producción de 4-(Trietoxisilil)butanimidamida se puede escalar utilizando reactores de flujo continuo. Este método permite un mejor control de los parámetros de reacción y mejora la eficiencia y el rendimiento del compuesto. El uso de catalizadores como paladio o platino puede mejorar aún más la velocidad de reacción y la selectividad.

Análisis De Reacciones Químicas

Tipos de reacciones

4-(Trietoxisilil)butanimidamida experimenta varias reacciones químicas, que incluyen:

Hidrólisis: El grupo trietoxisilil se puede hidrolizar en presencia de agua, lo que lleva a la formación de grupos silanol.

Condensación: Los grupos silanol formados a partir de la hidrólisis pueden condensarse aún más para formar enlaces siloxano, lo que da como resultado estructuras poliméricas.

Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, donde el grupo trietoxisilil es reemplazado por otros grupos funcionales.

Reactivos y condiciones comunes

Hidrólisis: Generalmente se lleva a cabo en soluciones acuosas o alcohólicas a temperatura ambiente.

Condensación: A menudo se facilita mediante catalizadores ácidos o básicos a temperaturas elevadas.

Sustitución: Requiere nucleófilos como haluros o aminas y generalmente se lleva a cabo en disolventes orgánicos.

Principales productos formados

Hidrólisis: Produce derivados de silanol.

Condensación: Lleva a la formación de polímeros de siloxano.

Sustitución: Da como resultado la formación de varios compuestos organosilícicos sustituidos.

Aplicaciones Científicas De Investigación

4-(Trietoxisilil)butanimidamida tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como precursor para la síntesis de silanos y siloxanos funcionalizados.

Biología: Se emplea en la modificación de biomoléculas y superficies para aplicaciones de biosensado.

Medicina: Se investiga por su potencial en sistemas de administración de fármacos debido a su capacidad para formar redes de siloxano estables.

Industria: Se utiliza en la producción de materiales avanzados como recubrimientos, adhesivos y selladores.

Mecanismo De Acción

El mecanismo de acción de 4-(Trietoxisilil)butanimidamida implica la hidrólisis del grupo trietoxisilil para formar grupos silanol, que luego pueden condensarse para formar enlaces siloxano. Este proceso es crucial para la capacidad del compuesto para modificar superficies y formar redes poliméricas estables. Los objetivos moleculares incluyen grupos hidroxilo en superficies y otros sitios reactivos que facilitan la formación de enlaces siloxano.

Comparación Con Compuestos Similares

Compuestos similares

- 4-(Trietoxisilil)butanonitrilo

- (3-Aminopropil)trietoxisilano

- (3-Cloropropil)trietoxisilano

Unicidad

4-(Trietoxisilil)butanimidamida es única debido a su combinación de un grupo trietoxisilil y una porción de imidamida, lo que imparte una reactividad y funcionalidad distintas en comparación con otros compuestos similares. Esto lo hace particularmente valioso para aplicaciones que requieren modificación de superficies y la formación de redes de siloxano estables.

Propiedades

Número CAS |

93109-56-9 |

|---|---|

Fórmula molecular |

C10H24N2O3Si |

Peso molecular |

248.39 g/mol |

Nombre IUPAC |

4-triethoxysilylbutanimidamide |

InChI |

InChI=1S/C10H24N2O3Si/c1-4-13-16(14-5-2,15-6-3)9-7-8-10(11)12/h4-9H2,1-3H3,(H3,11,12) |

Clave InChI |

JPACJTKVWJHUBY-UHFFFAOYSA-N |

SMILES canónico |

CCO[Si](CCCC(=N)N)(OCC)OCC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{2-[(Triethylsilyl)oxy]phenyl}ethan-1-one](/img/structure/B11865080.png)

![6'-Fluoro-1'-methyl-1'H-spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B11865091.png)

![2-[(4-Methylphenyl)methyl]-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B11865120.png)